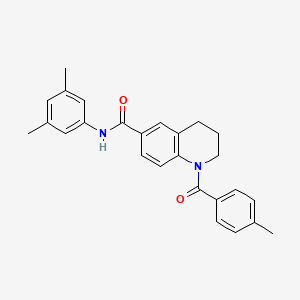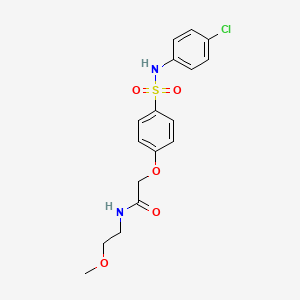
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
作用机制
C646 is a potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). These enzymes are involved in histone acetylation, which is a process that regulates gene expression. By inhibiting PCAF and p300/CBP-associated factor (PCAF), C646 prevents histone acetylation, which leads to changes in gene expression. This ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, C646 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the expression of various oncogenes (genes that promote cancer growth). C646 has also been shown to induce cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One advantage of using C646 in lab experiments is its potency. C646 is a highly potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). Additionally, C646 has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one limitation of using C646 in lab experiments is its specificity. C646 inhibits both PCAF and p300/CBP-associated factor (PCAF), which may lead to off-target effects.
未来方向
There are several future directions for the study of C646. One direction is the development of more specific inhibitors of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). This would allow for the inhibition of specific pathways without affecting other pathways. Another direction is the study of the combination of C646 with other anticancer drugs. This could lead to synergistic effects and improved cancer treatment. Additionally, the study of the effects of C646 on other diseases, such as neurodegenerative diseases, could be explored.
合成方法
The synthesis of C646 involves a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminophenol to form 4-(N-(4-chlorophenyl)sulfamoyl)phenol. The final step involves the reaction of 4-(N-(4-chlorophenyl)sulfamoyl)phenol with 2-(2-methoxyethoxy)acetyl chloride to form C646.
科学研究应用
C646 has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. C646 has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, C646 has been shown to inhibit cancer cell migration and invasion.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-11-10-19-17(21)12-25-15-6-8-16(9-7-15)26(22,23)20-14-4-2-13(18)3-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXLXUZKLMTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-methoxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

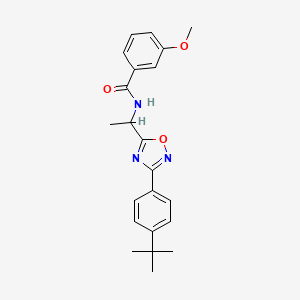
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)

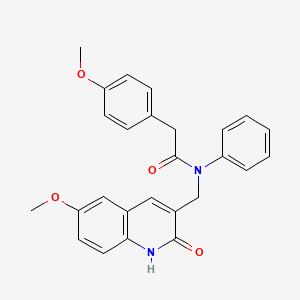

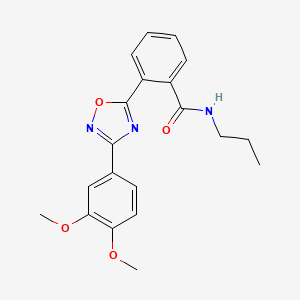
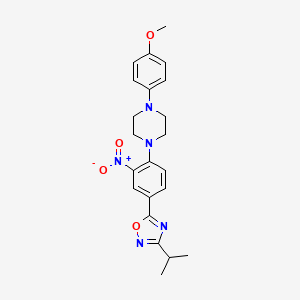
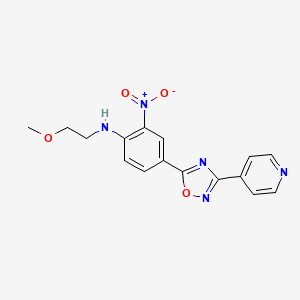
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)

